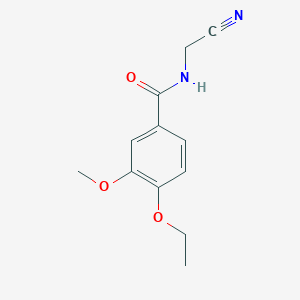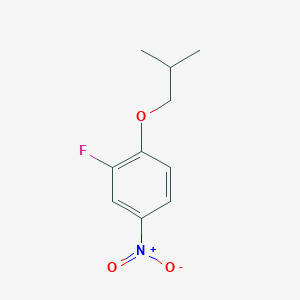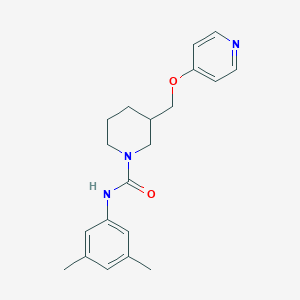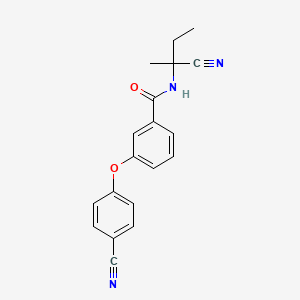
3-(Azidomethyl)-2-bromo-6-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Azidomethyl)pyridine” is a heterocyclic compound with the empirical formula C6H6N4 . It’s a part of the azidomethyl group of compounds, which are known for their reactivity and versatility in chemical reactions .
Synthesis Analysis
While specific synthesis methods for “3-(Azidomethyl)-2-bromo-6-fluoropyridine” are not available, azide-modified nucleosides are generally synthesized using click chemistry based on azide-alkyne cycloaddition . One approach involves the conversion of the ribose into a 2’,3’-epoxide .Molecular Structure Analysis
The molecular structure of azidomethyl compounds can be quite complex. For example, the crystal structure of 3-azidomethyl-2-difluoromethyl chromone shows a planar framework due to extended π-bond delocalization .Chemical Reactions Analysis
Azidomethyl compounds are known for their reactivity. They are often used in DNA sequencing by synthesis (SBS) using azidomethyl nucleotide reversible terminators . The azide-specific Raman peak at 2125 cm−1 is used to monitor the polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand .Wissenschaftliche Forschungsanwendungen
Drug Discovery
3-(Azidomethyl)-2-bromo-6-fluoropyridine: is a compound that can be utilized in the synthesis of key nucleoside scaffolds within drug discovery. Its unique structure allows for modifications within the sugar backbone of nucleoside analogs, which are crucial in medicinal chemistry. These analogs function by incorporating into RNA or DNA, inhibiting enzymes involved in nucleic acid synthesis, or inducing mutations during replication and transcription, making them vital for treating viral and oncological diseases .
Materials Science
In materials science, 3-(Azidomethyl)-2-bromo-6-fluoropyridine can be involved in the synthesis of modified nucleosides, nucleotides, and nucleic acids via click azide-alkyne cycloaddition. This process is significant for pharmacological applications, as it allows for the creation of new hybrid compounds with diverse applications, ranging from cancer therapy to the treatment of virus diseases .
Bioconjugation
The azide group present in 3-(Azidomethyl)-2-bromo-6-fluoropyridine is known for its reactivity in bioorthogonal ligation and bioconjugation. This reactivity is harnessed to create biomolecules modified with functionalities beyond nature’s toolbox, which is essential for the development of new bioconjugation strategies .
Organic Synthesis
In organic synthesis, the compound serves as a versatile intermediate. Its azide group is particularly reactive in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. It’s used in the formation of 1,2,3-triazoles through copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition, which is a cornerstone reaction in click chemistry .
Click Chemistry
3-(Azidomethyl)-2-bromo-6-fluoropyridine: plays a role in click chemistry, where it can be used to target quadruplex nucleic acids. The efficiency, selectivity, and versatility of click chemistry reactions involving azides make them suitable for developing small molecules with promising biological activities .
Polymer Research
In polymer research, azides, including those derived from 3-(Azidomethyl)-2-bromo-6-fluoropyridine , are used as cross-linkers. They contribute to altering the physical properties of polymers and enhancing the efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells, and light-emitting diodes .
Wirkmechanismus
Target of Action
Azide-modified nucleosides are important building blocks for rna and dna functionalization .
Mode of Action
Azide-modified nucleosides are known to be used in click chemistry based on azide-alkyne cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Azide-modified nucleosides can be converted to various intermediates of glycolysis and the citric acid cycle . This suggests that the compound may affect these and potentially other related pathways.
Pharmacokinetics
It is known that azide-modified nucleotides can be efficient substrates for dna polymerase . This suggests that the compound may have good bioavailability.
Result of Action
It is known that azide-modified nucleotides can be used in dna sequencing by synthesis (sbs), where they are incorporated into the growing dna strand . This suggests that the compound may have a similar effect.
Action Environment
It is known that azide-modified nucleotides can be used in sbs, which is a highly controlled environment . This suggests that the compound may also be sensitive to environmental conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(azidomethyl)-2-bromo-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN4/c7-6-4(3-10-12-9)1-2-5(8)11-6/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACARCGQMCGDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN=[N+]=[N-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-2-bromo-6-fluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2960878.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)
![4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2960882.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2960885.png)
![1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2960886.png)

![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)



